1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Catalog No.
S3166941
CAS No.
5135-58-0
M.F
C8H12N2O2
M. Wt
168.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-...

CAS Number

5135-58-0

Product Name

1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrrole-2,5-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.196

InChI

InChI=1S/C8H12N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-4H,5-6H2,1-2H3

InChI Key

MTEYNFUBAMXQME-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C=CC1=O

Solubility

not available

Bioconjugation Agent

MDPD is a valuable tool in scientific research due to its role as a bioconjugation agent. The presence of a maleimide group (a highly reactive double bond) allows MDPD to readily form stable covalent bonds with thiol groups (sulfhydryl groups) on biomolecules like cysteine residues in proteins and peptides []. This conjugation strategy enables researchers to attach various functional moieties like fluorescent labels, probes, or drug molecules to biomolecules for further study [].

Here are some examples of how MDPD is used in bioconjugation:

  • Labeling proteins for in vitro and in vivo studies: MDPD can be used to attach fluorescent dyes to proteins, enabling researchers to visualize and track their movement and localization within cells [].
  • Targeted drug delivery: MDPD can be used to link drugs to specific molecules that target diseased cells, potentially improving drug efficacy and reducing side effects [].

Cell Labeling and Imaging

MDPD's ability to bind to thiols can also be exploited for cell labeling and imaging applications. By attaching a fluorescent tag to MDPD, researchers can use it to label specific cell populations that express high levels of surface thiols [].

Biosensor Development

The unique chemical properties of MDPD make it a promising candidate for developing biosensors. MDPD's reactivity with thiols allows for the creation of biosensors that can detect biomolecules like proteins or peptides based on changes in fluorescence upon conjugation [].

1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure, which features a five-membered aromatic heterocyclic ring containing one nitrogen atom. This compound is a derivative of pyrrole, known for its diverse applications in organic chemistry and medicinal chemistry. The molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it has a molecular weight of approximately 168.20 g/mol. Its structure includes a dimethylamino group attached to an ethyl chain, contributing to its reactivity and biological activity .

  • Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or peracids.
  • Reduction: It can undergo reduction to yield its reduced forms, typically through hydrogenation in the presence of palladium catalysts.
  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles under basic or acidic conditions.

Common products from these reactions include oxidized derivatives (N-oxides), reduced forms (hydrogenated pyrrole derivatives), and various substituted compounds depending on the nucleophile used .

Research indicates that 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione exhibits significant biological activity. It has been studied for potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with specific biological targets, making it a candidate for further investigation in drug development .

The synthesis of 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of dimethylaminoethylamine with maleic anhydride. This process includes:

  • Nucleophilic Addition: The amine group from dimethylaminoethylamine attacks the carbonyl carbon of maleic anhydride.
  • Cyclization: Following the addition, cyclization occurs to form the pyrrole ring.

In industrial settings, these reactions are optimized for higher yields and purity by controlling temperature, pressure, and utilizing catalysts .

This compound finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential biological activities make it a subject of interest for developing new antimicrobial and anticancer agents.
  • Medicine: Investigated for targeting specific enzymes or receptors in drug development.
  • Industry: Used in producing polymers and materials with tailored properties .

Studies exploring the interactions of 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione with biological systems have shown promising results. Its interactions with various enzymes and receptors are under investigation to elucidate its mechanism of action and potential therapeutic applications. Understanding these interactions is crucial for assessing its efficacy and safety in medicinal applications .

Several compounds share structural similarities with 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructureUnique Features
1-Methyl-1H-pyrrole-2,5-dioneStructureLacks the dimethylamino group; simpler structure.
1-(2-(Dimethylamino)ethyl)-1H-pyrrole-2,5-dioneStructureSimilar core but different substituents; potential variations in biological activity.
Indole DerivativesStructureContains a nitrogen atom in a five-membered ring; broad range of biological activities.

Uniqueness

The uniqueness of 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific substitution pattern and the presence of the dimethylamino group. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds .

XLogP3

0.6

Dates

Modify: 2023-08-18

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